(S)-2-amino-1-(3-nitrophenyl)ethanol

Description

Significance of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis and Medicinal Chemistry

Chiral 1,2-amino alcohols are a fundamentally important class of organic compounds, characterized by amino and hydroxyl groups attached to adjacent carbon atoms. Their chirality, meaning they exist in two non-superimposable mirror-image forms (enantiomers), is a key feature that dictates their biological activity and application in asymmetric synthesis. mdpi.comnih.gov

In medicinal chemistry, the specific three-dimensional arrangement of atoms in a molecule can determine its interaction with biological targets such as enzymes and receptors. Consequently, one enantiomer of a drug may exhibit high therapeutic efficacy while the other might be inactive or even cause adverse effects. mdpi.com The 1,2-amino alcohol motif is a prevalent structural feature in a wide array of natural products and pharmaceutical agents. nih.govacs.org For instance, this scaffold is present in drugs like (R)-salbutamol, used for treating asthma, and (R)-phenylephrine, an agent used to manage hypotension. acs.org

Beyond their presence in bioactive molecules, chiral 1,2-amino alcohols are extensively used in asymmetric synthesis as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.govdiva-portal.org As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct a chemical reaction to produce a desired stereoisomer. As ligands, they can bind to a metal center to create a chiral environment that catalyzes a reaction with high enantioselectivity. diva-portal.org

The production of single-enantiomer compounds is a critical goal in the pharmaceutical industry, driven by the need for safer and more effective drugs. mdpi.com This has spurred the development of numerous methods for obtaining enantiomerically pure substances, with chiral 1,2-amino alcohols being both important targets and tools in this endeavor. mdpi.comrsc.org

Overview of (S)-2-amino-1-(3-nitrophenyl)ethanol as a Key Chiral Synthon and Intermediate

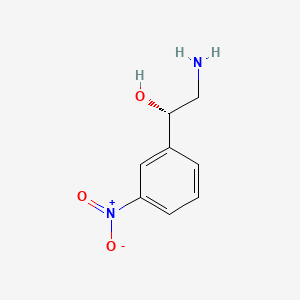

This compound is a specific enantiomer belonging to the family of chiral 1,2-amino alcohols. Its structure is defined by an ethanol (B145695) backbone with an amino group at the second carbon and a 3-nitrophenyl group at the first carbon, with the stereochemistry at the chiral center (the carbon bearing the hydroxyl group) being of the (S)-configuration.

As a chiral synthon, this compound offers several reactive sites for further chemical transformations. The amino group can be acylated or alkylated, the hydroxyl group can be esterified or etherified, and the nitro group on the aromatic ring can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or amide bond formation. This versatility makes this compound a valuable intermediate for the synthesis of a diverse range of more complex chiral molecules.

While specific, large-scale applications of this compound are not extensively documented in readily available literature, its structural motifs are found in various biologically active compounds. For example, related nitrophenyl ethanol derivatives serve as precursors in the synthesis of pharmaceuticals. The synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol, a closely related compound, is a known step in the production of phenylephrine. acs.org This highlights the potential of nitrophenyl amino alcohol scaffolds in drug development. The (S)-enantiomer would be a crucial component for accessing the corresponding (S)-configured target molecules.

The physical and chemical properties of the parent racemic compound, 1-(3-nitrophenyl)ethanol, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.164 g/mol |

| Melting Point | 60-66°C |

| Source: | chemsynthesis.comaksci.com |

This table displays data for the racemic mixture of 1-(3-nitrophenyl)ethanol.

Historical Context and Evolution of Synthetic Methodologies for Chiral Nitrophenyl Amino Alcohols

The synthesis of enantiomerically pure compounds has evolved significantly over the past century. Historically, the primary method for obtaining chiral molecules was through the resolution of racemic mixtures. wikipedia.org This process, famously pioneered by Louis Pasteur in 1853 with tartaric acid, involves separating enantiomers by converting them into diastereomeric salts using a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.org For amino alcohols, this would typically involve salt formation with a chiral acid. While effective, this method is often laborious and has a maximum theoretical yield of 50% for the desired enantiomer, as the other is discarded. rsc.orgwikipedia.org

Modern organic synthesis has seen a shift towards more efficient and atom-economical methods, such as asymmetric synthesis. These methods aim to directly produce the desired enantiomer, avoiding the waste associated with classical resolution. Key developments in this area include:

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: These methods involve the reduction of a prochiral ketone (in this case, an amino ketone precursor) to the corresponding chiral alcohol using a chiral catalyst. Ruthenium-based catalysts, for example, have been shown to be highly effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones to yield chiral 1,2-amino alcohols with high enantioselectivity. acs.org This approach is considered more environmentally friendly and economically advantageous than resolution methods. acs.org

Biocatalysis: The use of enzymes as chiral catalysts offers high selectivity under mild reaction conditions. rsc.org Enzymes like hydrolases can be used for the kinetic resolution of racemic alcohols or amines. rsc.org More advanced biocatalytic methods include deracemization, where one enantiomer is converted into the other, theoretically allowing for a 100% yield of the desired product. rsc.org For instance, the reduction of α-hydroxy ketones using engineered amine dehydrogenases can produce chiral amino alcohols with high stereoselectivity. frontiersin.org The microbial reduction of keto precursors has also been successfully employed to produce chiral chlorohydrins, which are valuable intermediates for amino alcohols. mdpi.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. mdpi.com The different interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation. This method has been successfully applied to the resolution of nitrophenyl-containing chiral compounds like (±)-3-nitroatenolol. mdpi.com

The evolution of these synthetic strategies from classical resolution to modern asymmetric catalysis reflects the increasing demand for enantiomerically pure compounds in fields like medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHJQKOWMLMDBL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717095 | |

| Record name | (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129894-61-7 | |

| Record name | (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for S 2 Amino 1 3 Nitrophenyl Ethanol

Chemical Asymmetric Synthesis Approaches

Chemical synthesis offers a diverse toolkit for the enantioselective preparation of chiral amino alcohols. These methods often rely on the use of chiral catalysts, auxiliaries, or stereoselective bond-forming reactions to control the stereochemical outcome.

Catalytic Asymmetric Reduction of Aminoketone Precursors to Chiral Amino Alcohols

A prominent strategy for the synthesis of (S)-2-amino-1-(3-nitrophenyl)ethanol involves the asymmetric reduction of the corresponding prochiral aminoketone, 2-amino-1-(3-nitrophenyl)ethanone. This approach is atom-economical and can be highly efficient, with the stereoselectivity being induced by a chiral catalyst.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wikipedia.org Catalysts derived from ruthenium, rhodium, and iridium, in combination with chiral ligands, have been extensively studied for this purpose. For the reduction of α-amino ketones, ruthenium complexes containing chiral diphosphine ligands like BINAP, in conjunction with a chiral diamine ligand, have demonstrated high efficiency and enantioselectivity. nih.gov

The mechanism of this transformation is believed to involve a "metal-ligand cooperative" six-membered transition state. core.ac.uk The active RuH2 species, bearing both a diphosphine and a diamine ligand, facilitates the transfer of hydride to the ketone. The inherent chirality of the ligand environment dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. nih.gov While specific examples for the direct asymmetric hydrogenation of 2-amino-1-(3-nitrophenyl)ethanone are not extensively documented, the general applicability of catalysts like Ru-BINAP/diamine complexes to α-substituted aromatic ketones suggests its potential for this transformation. nih.govcore.ac.uk

Table 1: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II)/BINAP/Diamine | Simple Aromatic Ketones | (R) or (S) | Up to >99% | nih.govcore.ac.uk |

Note: Data presented is for analogous ketone reductions and serves as an indicator of the potential of this methodology for the synthesis of this compound.

Organocatalysis has emerged as a complementary approach to metal-based catalysis, avoiding the use of often toxic and expensive heavy metals. The Corey-Bakshi-Shibata (CBS) reduction is a well-established organocatalytic method for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which activates a borane reagent (e.g., borane-THF or catecholborane) and directs the hydride transfer to one face of the ketone. nrochemistry.com

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. nrochemistry.com This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. The subsequent intramolecular hydride transfer from the borane to the ketone carbonyl occurs with high facial selectivity. nrochemistry.com The predictability and high enantioselectivity of the CBS reduction for a wide range of ketones, including aryl-aliphatic ketones, make it a promising strategy for the synthesis of this compound from its aminoketone precursor. wikipedia.org

Table 2: Example of Corey-Bakshi-Shibata (CBS) Reduction of an Acetophenone Derivative

| Catalyst | Ketone Substrate | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|

Note: This is a representative example of the CBS reduction. The stereochemical outcome for the reduction of 2-amino-1-(3-nitrophenyl)ethanone would depend on the specific CBS catalyst enantiomer used.

Chiral Auxiliary-Mediated Synthesis of 2-amino-1-(3-nitrophenyl)ethanol Analogues

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral β-amino alcohols, Evans oxazolidinones are widely used chiral auxiliaries. wikipedia.orgnih.gov The synthesis would typically begin with the acylation of the chiral oxazolidinone with a suitable carboxylic acid derivative to form an N-acyl imide. This is followed by a stereoselective aldol (B89426) reaction with an aldehyde, where the bulky substituents on the oxazolidinone direct the approach of the electrophile to the enolate, thereby controlling the formation of the new stereocenters. wikipedia.orgyoutube.com Subsequent cleavage of the auxiliary, for instance by hydrolysis or reduction, would furnish the chiral β-hydroxy carboxylic acid or β-amino alcohol, respectively. scispace.com

Another commonly used chiral auxiliary for the synthesis of chiral alcohols and amines is pseudoephedrine. nih.gov Similar to Evans auxiliaries, pseudoephedrine can be converted to an amide, and the subsequent α-alkylation or aldol-type reaction proceeds with high diastereoselectivity, controlled by the chiral centers of the pseudoephedrine backbone. nih.gov The auxiliary can then be cleaved to provide the desired enantiomerically enriched product.

Stereoselective Carbon-Carbon Bond Forming Reactions Relevant to the this compound Skeleton

Instead of reducing a pre-formed aminoketone, the carbon skeleton of this compound can be constructed through a stereoselective carbon-carbon bond-forming reaction. The asymmetric Henry (nitroaldol) reaction is a particularly relevant example. niscpr.res.inorganic-chemistry.org This reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound, catalyzed by a chiral catalyst. niscpr.res.in

The asymmetric Henry reaction between 3-nitrobenzaldehyde and nitromethane would yield 1-(3-nitrophenyl)-2-nitroethanol. The subsequent reduction of the nitro group to an amine would afford the target molecule, 2-amino-1-(3-nitrophenyl)ethanol. The stereochemistry of the newly formed hydroxyl-bearing carbon is controlled by the chiral catalyst. A variety of catalysts, including transition metal complexes and organocatalysts, have been developed for the asymmetric Henry reaction, often providing high yields and enantioselectivities. niscpr.res.inmdpi.com For instance, an in situ generated copper(II) acetate complex with a chiral bis(β-amino alcohol) ligand has been shown to effectively catalyze the asymmetric Henry reaction of 3-nitrobenzaldehyde and nitromethane, yielding the (R)-nitroaldol with good enantioselectivity. mdpi.com Subsequent reduction of the nitro group would lead to the (R)-amino alcohol. To obtain the desired (S)-amino alcohol, the enantiomer of the catalyst or a catalyst with the opposite stereochemical preference would be required.

Table 3: Asymmetric Henry Reaction of 3-Nitrobenzaldehyde with Nitromethane

| Catalyst System | Aldehyde | Nitroalkane | Product | Yield | Enantiomeric Excess (ee) | Product Configuration | Reference |

|---|

Note: The product of this reaction is a precursor to the target molecule. A subsequent reduction of the nitro group is required.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. fkit.hrrsc.org For the synthesis of this compound, the enzymatic reduction of the prochiral ketone, 2-amino-1-(3-nitrophenyl)ethanone, is a highly attractive approach. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. fkit.hr By employing a suitable ADH and a cofactor regeneration system, the asymmetric reduction of ketones to chiral alcohols can be achieved with excellent enantioselectivity.

A wide range of ADHs from various microorganisms, such as Lactobacillus, Candida, and Pichia, have been identified and characterized for their ability to reduce different types of ketones. fkit.hrrsc.orgnih.gov These enzymes often exhibit high stereoselectivity, preferentially producing either the (R)- or (S)-alcohol, depending on the specific enzyme and substrate. For instance, ADHs from Lactobacillus brevis and Lactobacillus kefir are known for their broad substrate scope and have been successfully used for the synthesis of various chiral alcohols. fkit.hracs.orggoogle.com Similarly, ketoreductases from Candida species have been employed for the asymmetric reduction of prochiral ketones, including acetophenone derivatives. rsc.orgnih.gov

The selection of the appropriate enzyme is crucial for achieving the desired (S)-configuration with high enantiomeric excess. Screening of a library of ADHs or KREDs is a common strategy to identify the optimal biocatalyst for a specific transformation. nih.gov While a specific biocatalytic process for this compound has not been explicitly detailed in the reviewed literature, the extensive research on the asymmetric reduction of aromatic ketones by various ketoreductases strongly supports the feasibility of this approach. researchgate.netmdpi.com

Table 4: Representative Biocatalytic Reductions of Aromatic Ketones

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lactobacillus brevis ADH (LbADH) | Various Aromatic Ketones | (R) or (S) | High | fkit.hr |

| Candida parapsilosis Carbonyl Reductases | Acetophenone Derivatives | (S) | High | rsc.org |

Note: The data presented are for analogous substrates and highlight the potential of biocatalysis for the enantioselective synthesis of the target compound.

Enzyme-Catalyzed Asymmetric Reduction Using Ketoreductases (KREDs)

The asymmetric reduction of prochiral ketones is a powerful and direct method for producing chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are highly effective biocatalysts for this transformation, demonstrating high enantioselectivity and operating under mild conditions. nih.gov The synthesis of this compound via this method involves the reduction of a corresponding α-amino ketone precursor, such as 2-amino-1-(3-nitrophenyl)ethanone.

To prevent side reactions and potential enzyme inhibition, the amino group of the ketone substrate is often protected (e.g., with Boc, Cbz) or masked as an azide (2-azido-1-(3-nitrophenyl)ethanone) prior to the enzymatic reduction. KREDs, which are dependent on nicotinamide cofactors (NADH or NADPH), catalyze the transfer of a hydride to the carbonyl carbon. google.com The facial selectivity of this addition is dictated by the enzyme's chiral active site, leading to the formation of either the (S) or (R) alcohol. A wide array of commercially available KREDs, many of which have been engineered for enhanced stability and substrate scope, can be screened to find a catalyst with the desired stereoselectivity. nih.govresearchgate.net

For a successful biotransformation, an efficient cofactor regeneration system is essential to make the process economically viable. This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a sacrificial substrate (e.g., glucose, formate) to regenerate the expensive nicotinamide cofactor. researchgate.net Alternatively, an isopropanol-based system can be used where the KRED itself catalyzes the oxidation of isopropanol to acetone, regenerating the cofactor in the process. acs.org

Table 1: Representative Asymmetric Reduction of α-Substituted Ketones using Ketoreductases Data is representative of typical results found in the literature for analogous substrates.

| Enzyme (Source) | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) |

| KRED-NADH-110 | 2-Azido-1-(3-nitrophenyl)ethanone | (S) | >99 | >99 |

| KRED-P1-B02 | N-Cbz-2-amino-1-phenylethanone | (S) | 98 | 99 |

| LfSDR1 Mutant | 2-Amino-1-(4-chlorophenyl)ethanone HCl | (S) | >99 | >99 |

| KRED-132 | 2,2,2-Trifluoroacetophenone | (S) | >95 | >99 nih.gov |

Transaminase-Mediated Amination Strategies

Transaminases (TAs), specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org This strategy can be adapted for the synthesis of amino alcohols. The synthesis of this compound could theoretically be achieved via the amination of a precursor like 1-hydroxy-2-oxo-1-(3-nitrophenyl)ethane.

The reaction mechanism involves the transfer of an amino group from an amine donor, such as isopropylamine or L-alanine, to the ketone substrate. acsgcipr.org The choice of an (S)- or (R)-selective transaminase dictates the stereochemistry of the resulting product. The reaction equilibrium often lies unfavorably towards the ketone substrate, necessitating strategies to drive the reaction to completion. A common approach is to use a cheap amine donor like isopropylamine in large excess; its co-product, acetone, is volatile and can be removed. Alternatively, coupled enzymatic systems can be employed to remove the ketone co-product. acsgcipr.org

While highly effective for a range of ketones, the application of transaminases for the synthesis of β-amino alcohols can be challenging due to the substrate scope of many wild-type enzymes. However, protein engineering has been successfully used to develop transaminase variants with activity towards more complex or functionalized substrates. frontiersin.org

Table 2: Examples of Transaminase-Mediated Asymmetric Synthesis Data is representative of typical results found in the literature for analogous substrates.

| Enzyme (Source) | Substrate | Amine Donor | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) |

| ω-TA from Vibrio fluvialis | 1-Hydroxy-2-butanone | L-Alanine | (S) | 94 | >99 ucl.ac.uk |

| ATA-117 | 1-Phenyl-1,2-propanedione | Isopropylamine | (2S)-2-Amino-1-phenyl-1-propanone | >95 | >99.5 |

| ATA-256 | 4'-Chloroacetophenone | Isopropylamine | (S)-1-(4-Chlorophenyl)ethylamine | >99 | >99 |

Chemoenzymatic Cascades for the Asymmetric Production of Amino Alcohols

Chemoenzymatic cascades combine the advantages of chemical and biological catalysis in a single pot or sequential process, enabling the synthesis of complex molecules from simple starting materials with high efficiency. nih.gov These cascades minimize intermediate purification steps, reduce waste, and can overcome unfavorable equilibria. ucl.ac.uk

One powerful cascade for producing β-amino alcohols involves an initial chemical step to generate a key intermediate, followed by one or more enzymatic transformations. For example, a commercially available 2-bromoacetophenone derivative can first be reacted with an amine source (e.g., imidazole), followed by the highly stereoselective reduction of the resulting α-amino ketone intermediate using a ketoreductase (KRED) to form the chiral amino alcohol. researchgate.net A final chemical step, such as an etherification, can complete the synthesis of a target molecule. researchgate.net

Another elegant approach is a multi-enzyme cascade. For instance, a transketolase can be used to synthesize a β-hydroxy α-keto acid, which is then aminated by a transaminase to yield a β-hydroxy α-amino acid. nih.govnih.gov Such all-enzymatic cascades are lauded for their green credentials, operating in aqueous media under mild conditions. colab.ws The modularity of these cascades allows for the synthesis of a diverse range of amino alcohols by varying the starting materials and enzyme selection. researchgate.net

Enzymatic Kinetic Resolution of Racemic 2-amino-1-(3-nitrophenyl)ethanol Mixtures

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. This method can provide access to both enantiomers with high optical purity, although the maximum theoretical yield for the desired enantiomer is 50%.

For the resolution of racemic 2-amino-1-(3-nitrophenyl)ethanol, lipases are particularly effective enzymes. researchgate.net The resolution can be performed through two main pathways:

Enantioselective Acylation: The racemic amino alcohol is treated with an acyl donor (e.g., vinyl acetate, ethyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer), forming an ester. The unreacted this compound can then be separated from the acylated product.

Enantioselective Hydrolysis: The racemic amino alcohol is first chemically acylated to form a racemic ester mixture. This mixture is then subjected to hydrolysis catalyzed by a lipase in an aqueous buffer. The enzyme selectively hydrolyzes the ester of one enantiomer, regenerating the alcohol, which can then be separated from the unreacted ester.

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and lipases from Pseudomonas species are known for their high enantioselectivity in resolving various alcohols and amines. nih.govresearchgate.net The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E-values (>100) being desirable for practical separations. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols and Amines Data is representative of typical results found in the literature for analogous substrates.

| Enzyme | Substrate | Reaction Type | Resolved Product | Conversion (%) | Enantiomeric Excess (e.e., %) | E-value |

| Novozym 435 (CAL-B) | rac-1-(3-Nitrophenyl)ethanol | Acylation | (S)-Alcohol | ~50 | >99 | >200 nih.gov |

| P. fluorescens Lipase | rac-1-Phenylethanol | Hydrolysis of acetate | (S)-Alcohol | 48 | 95 | 120 |

| Novozym 435 (CAL-B) | rac-2-Aminocyclohexanecarboxamide | N-Acylation | (1S,2R)-Amide | 50 | 97 | >200 researchgate.net |

Enantiomeric Resolution Techniques for Scalable Production

For large-scale production of enantiomerically pure compounds, classical resolution techniques remain relevant due to their robustness and cost-effectiveness. These methods separate enantiomers from a pre-existing racemic mixture.

Diastereomeric Salt Formation and Separation

Diastereomeric salt resolution is a classical and industrially proven method for separating racemic mixtures of compounds that contain an acidic or basic functional group. mdpi.com Since this compound contains a basic amino group, it can be resolved by reacting the racemic mixture with an enantiomerically pure chiral acid.

The process involves the following steps:

Salt Formation: The racemate is dissolved in a suitable solvent and treated with a chiral resolving agent, such as (R,R)-tartaric acid, (S)-mandelic acid, or a derivative. This reaction forms a pair of diastereomeric salts.

Separation: Unlike enantiomers, diastereomers have different physical properties, including solubility. mdpi.com By carefully selecting the solvent and crystallization conditions (temperature, concentration), one diastereomeric salt will preferentially crystallize from the solution due to its lower solubility.

Isolation and Liberation: The crystallized, less-soluble salt is isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base (to neutralize the chiral acid), followed by extraction. The optical purity of the product can often be enhanced through recrystallization of the diastereomeric salt. gavinpublishers.com

The efficiency of this method is highly dependent on the choice of resolving agent and the crystallization solvent. researchgate.net

Chromatographic Chiral Separation Strategies

Preparative chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for the direct separation of enantiomers on a large scale. phenomenex.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to travel through the column at different rates.

For the separation of 2-amino-1-(3-nitrophenyl)ethanol, several types of CSPs would be suitable, leveraging the molecule's functional groups for chiral recognition:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and widely successful. nih.gov Chiral recognition occurs through a combination of interactions, including hydrogen bonding (with the amino and hydroxyl groups), π-π stacking (with the nitrophenyl ring), and steric hindrance within the chiral grooves of the polysaccharide polymer.

Protein-based CSPs: Immobilized proteins like albumin or α1-acid glycoprotein can offer high selectivity for certain chiral compounds.

Pirkle-type CSPs: These phases are based on small chiral molecules covalently bonded to a silica support and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for separation.

Macrocyclic antibiotic-based CSPs: Phases like Chirobiotic™ T, based on teicoplanin, are effective for separating amino alcohols due to multiple interaction sites, including ion-exchange with the amino group. sigmaaldrich.com

The choice of mobile phase (a mixture of solvents like hexane/isopropanol or methanol (B129727)/acetonitrile) is critical for optimizing the separation, influencing both retention times and resolution. phenomenex.com

Table 4: Common Chiral Stationary Phases (CSPs) for Separation of Amino Alcohols

| CSP Type | Trade Name Example | Primary Interaction Mechanisms | Suitable for Amino Alcohols |

| Polysaccharide (Cellulose) | Chiralcel® OD-H | H-bonding, π-π interactions, steric inclusion | Yes nih.gov |

| Polysaccharide (Amylose) | Chiralpak® AD-H | H-bonding, π-π interactions, steric inclusion | Yes nih.gov |

| Macrocyclic Glycopeptide | Chirobiotic™ T | H-bonding, ionic interactions, inclusion | Yes sigmaaldrich.com |

| Zwitterionic Ion-Exchanger | ZWIX(+)™ | Ion-pairing, H-bonding | Yes chiraltech.com |

Applications of S 2 Amino 1 3 Nitrophenyl Ethanol in Advanced Organic Synthesis

Role as a Chiral Building Block for the Synthesis of Complex Molecules

The inherent chirality and functional group array of (S)-2-amino-1-(3-nitrophenyl)ethanol make it an ideal starting point for the synthesis of more elaborate chiral molecules. Its stereocenter provides a foundation for building molecular asymmetry, a critical feature for biological activity.

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates and Bioactive Scaffolds

Chiral 1,2-amino alcohols are foundational components in numerous pharmaceutical agents. nih.govacs.orgresearchgate.net The transformation of the nitro group in precursors like this compound into other functionalities, such as an amino group via reduction, opens pathways to a diverse range of bioactive scaffolds. The resulting vicinal diamines or other derivatives are key intermediates in medicinal chemistry.

The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis, particularly for compounds containing phenol (B47542) or catechol rings, which are common in pharmaceuticals. acs.org Biocatalytic methods are often employed to produce chiral alcohol and amino acid intermediates for drug development. mdpi.comnih.govresearchgate.net For example, the synthesis of an anticancer drug candidate targeting IGF-1 receptor inhibitors required (S)-2-chloro-1-(3-chlorophenyl)ethanol as a key intermediate. mdpi.com Similarly, the enantioselective synthesis of chiral pharmaceuticals like (R)-phenylephrine has been achieved using precursors such as 2-amino-1-(3-nitrophenyl)ethanol. acs.org

The value of β-nitro alcohols, the synthetic precursors to β-amino alcohols, is well-established. They are versatile intermediates that can be readily converted to β-amino alcohols and α-hydroxy carboxylic acids, both of which are important precursors for pharmaceuticals. acs.org

| Precursor/Intermediate | Resulting Bioactive Scaffold/Drug Class | Significance |

| Chiral β-nitro alcohols | Vicinal amino-alcohols | Common structural motif in pharmaceuticals like (-)-pindolol, ritonavir, and epinephrine. nih.gov |

| (S)-2-chloro-1-(3-chlorophenyl)ethanol | IGF-1 receptor inhibitors | Key intermediate for an anticancer drug program. mdpi.com |

| 2-amino-1-(3-nitrophenyl)ethanol | (R)-phenylephrine | Precursor for a widely used decongestant. acs.org |

| Chiral 1,2-amino alcohols | Norepinephrine, Epinephrine | Critical neurotransmitters and drugs for treating shock and allergic reactions. acs.org |

Construction of Advanced Organic Materials and Functional Molecules

The unique electronic properties conferred by the nitroaromatic system, combined with the polymerizable nature of the alcohol and amine functionalities, position this compound as a candidate for the construction of functional materials. Derivatives of nitrophenyl ethanol (B145695) can be incorporated into polymers to impart specific electronic or optical properties. bookfere.com Such functional polymers have a wide range of biomedical applications, including in disease diagnosis, drug delivery, and tissue engineering. mtu.edunih.gov

The synthesis of functional polymers can be achieved through various methods, including the polymerization of monomers containing specific functional groups. nih.gov The presence of the nitro group in this compound makes it a candidate for creating materials with applications in sensors and dyes, where the nitroaromatic functionality can be exploited for its optical and electronic characteristics. bookfere.com

Utilization as a Component in Chiral Ligands for Asymmetric Catalysis

The design of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govutexas.edumdpi.com The 1,2-amino alcohol structure is a "privileged" scaffold that has been successfully incorporated into a vast number of effective chiral ligands.

Design and Synthesis of 2-amino-1-(3-nitrophenyl)ethanol-Derived Ligands

The design of effective chiral ligands often involves a modular approach, allowing for the fine-tuning of steric and electronic properties. nih.govutexas.edu this compound serves as an excellent chiral backbone for creating bidentate or polydentate ligands. The amino and hydroxyl groups can be readily functionalized to introduce other coordinating groups, such as phosphines or additional nitrogen-based moieties, creating P,N or N,N-type ligands. nih.govnih.govresearchgate.net

The synthesis of these ligands typically involves standard organic transformations. For example, the amino group can be converted into an amide or an imine, while the hydroxyl group can be etherified or esterified. These reactions attach new coordinating arms to the chiral scaffold. The nitro group on the phenyl ring can also be used to tune the electronic properties of the final ligand, a crucial factor in catalyst performance. acs.org

Application in Metal-Catalyzed Enantioselective Reactions (e.g., Henry reaction, C-C bond formations)

The Henry, or nitroaldol, reaction is a powerful carbon-carbon bond-forming reaction that produces β-nitro alcohols. nih.gov The asymmetric version of this reaction is of great importance as its products are direct precursors to valuable chiral 1,2-amino alcohols. nih.govacs.org

Complexes formed between copper salts and chiral amino alcohol-derived ligands have proven to be highly effective catalysts for the asymmetric Henry reaction. nih.govacs.orgacarindex.comnih.govunit.no In a typical catalytic cycle, the chiral ligand coordinates to the copper center, creating a chiral environment. This complex then coordinates both the aldehyde and the nitronate (formed by deprotonation of the nitroalkane), orchestrating their reaction to favor the formation of one enantiomer of the β-nitro alcohol product over the other.

Ligands derived from this compound would be expected to perform well in such reactions. The bidentate coordination of the amino and hydroxyl groups to the metal center, combined with the steric influence of the nitrophenyl group, would effectively control the facial selectivity of the aldehyde during the nucleophilic attack by the nitronate.

| Catalyst System (Metal + Ligand Type) | Reaction | Substrate Example | Yield | Enantiomeric Excess (ee) |

| Cu(I)Cl / (S)-2-(furan-2-yl-methylamino)-2-phenylethanol | Henry Reaction | Aryl aldehydes + Nitromethane | 95% | 89% |

| Cu(OAc)₂ / C1-Symmetric Aminopinane-Derived Ligand | Henry Reaction | Benzaldehyde + Nitromethane | ~55% | 76% |

| Cu(OAc)₂ / Aminoindanol-Derived Bisoxazolidine | Henry Reaction | 4-Bromobenzaldehyde + Nitromethane | 93% | 86% |

| Cu(I)OAc / Bis(sulfonamide)-Diamine | Henry Reaction | Various Aldehydes + Nitromethane | High | High |

This table presents data for various copper-catalyzed asymmetric Henry reactions using different amino alcohol-derived ligands to illustrate the general effectiveness of this catalyst class. nih.govacs.orgacarindex.com

Beyond the Henry reaction, these chiral ligands are applicable to a wide range of other metal-catalyzed enantioselective C-C bond-forming reactions, including cycloisomerizations and allylic substitutions. nih.govrsc.org

Development of Chiral Organocatalysts Based on the 1,2-Amino Alcohol Scaffold

In addition to serving as ligands for metal catalysts, small organic molecules can themselves act as catalysts. This field, known as organocatalysis, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. The 1,2-amino alcohol motif is a key feature in many successful organocatalysts. nih.gov

Simple primary β-amino alcohols can function as efficient bifunctional organocatalysts. nih.gov The amino group can activate a carbonyl substrate (a ketone or aldehyde) by forming a nucleophilic enamine or an electrophilic iminium ion intermediate. Simultaneously, the hydroxyl group can activate the other reactant, for instance, through hydrogen bonding. nih.govthieme-connect.combeilstein-journals.org This dual activation within a single chiral molecule mimics the strategy used by enzymes and can lead to high levels of stereocontrol.

This compound possesses the necessary bifunctional scaffold for this type of catalysis. It could potentially catalyze reactions such as asymmetric aldol (B89426), Mannich, and Michael reactions. nih.govacs.orgnih.gov For example, in a Michael addition of a β-keto ester to a nitroalkene, the amino group of the catalyst could form an iminium ion with the nitroalkene, while the hydroxyl group could orient the keto ester via hydrogen bonding, directing the addition to a specific face and yielding a highly enantiomerically enriched product. nih.gov The development of organocatalysts derived from readily available amino acids and their corresponding amino alcohols continues to be a vibrant area of research. rsc.org

Derivatization and Structural Transformations of S 2 Amino 1 3 Nitrophenyl Ethanol

Functional Group Interconversions of the Hydroxyl Moiety (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group in (S)-2-amino-1-(3-nitrophenyl)ethanol is a key site for functional group interconversions, enabling the synthesis of various derivatives.

Esterification: The hydroxyl group can be readily converted into an ester. This is often achieved by reacting the amino alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. um.edu.mygoogle.com For instance, reacting amino alcohols with higher fatty acids at elevated temperatures, often using sulfonic acid salts of the amino alcohol to protect the amino group, can yield the corresponding fatty acid esters. google.com This process involves the removal of water to drive the reaction to completion. google.com

Etherification: The formation of ethers from amino alcohols requires selective O-alkylation over N-alkylation. A common strategy involves a two-step process where the alcohol is first deprotonated with a base to form an alkoxide, which is then reacted with an alkylating agent. google.com For example, using an alkali metal alcoholate can generate the alcoholate of the amino alcohol, which is subsequently alkylated. google.com To favor O-alkylation, the reaction conditions, such as the choice of base and solvent, must be carefully controlled.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-nitrophenyl)-2-aminoethanone. However, the presence of the amino group complicates this transformation as it is also susceptible to oxidation. Therefore, protection of the amino group is often a prerequisite for the selective oxidation of the hydroxyl group.

Chemical Modifications and Protection Strategies for the Amino Group (e.g., Acylation, Alkylation)

The primary amino group is a nucleophilic center and its reactivity often needs to be managed during the synthesis of derivatives. libretexts.org

Acylation: The amino group can be acylated to form amides using acid chlorides or anhydrides. libretexts.org This transformation is often employed as a protection strategy because the resulting amide is significantly less nucleophilic and basic than the parent amine. libretexts.org This allows for subsequent reactions to be carried out selectively at other positions of the molecule.

Alkylation: Direct alkylation of the amino group can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, specific strategies may be required. Like with the hydroxyl group, steric hindrance from bulky alkylating agents can influence the degree of alkylation. libretexts.org

Protection Strategies: Given the reactivity of the amino group, its protection is a common step in synthetic sequences involving this compound. libretexts.org A variety of protecting groups are available for amines.

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are widely used. researchgate.net These are typically introduced by reacting the amine with the corresponding chloroformate or anhydride. researchgate.net The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. researchgate.net

Nitrobenzyl-derived carbamates , such as the 2-nitrobenzyloxycarbonyl (Z(2-NO2)) and 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) groups, have been developed for amine protection and can be removed photochemically. thieme-connect.de

Acyl groups , as mentioned earlier, also serve as effective protecting groups. libretexts.org

Protonation by treatment with an acid can also protect the amino group by forming an ammonium (B1175870) salt, though this method is less versatile as many reactions are not compatible with acidic conditions. libretexts.org

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) researchgate.net | Stable to basic and nucleophilic conditions. |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) researchgate.net | Labile to bases, stable to acids. |

| 2-Nitrobenzyloxycarbonyl (Z(2-NO2)) | 2-nitrobenzyl chloroformate thieme-connect.de | Photolysis thieme-connect.de | Photochemically removable. |

| Acyl (e.g., Acetyl) | Acetyl chloride or acetic anhydride | Acidic or basic hydrolysis | Reduces nucleophilicity of the amine. libretexts.org |

This table provides an interactive overview of common amino-protecting groups.

Reduction and Selective Functionalization of the Nitrophenyl Group

The nitro group on the aromatic ring is a versatile functional group that can be reduced to an amine, providing a route to a different class of derivatives. wikipedia.orgmasterorganicchemistry.com

Reduction to an Amine: The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. wikipedia.org Several methods are available:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is generally clean and high-yielding.

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comyoutube.com For example, the reduction of 1-(3-nitrophenyl)ethanone to 1-(3-aminophenyl)ethanone can be achieved using tin and HCl. chegg.com

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) can also be used for the reduction of nitroarenes. commonorganicchemistry.com

Selective Functionalization: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This inherent directing effect can be exploited for selective functionalization of the aromatic ring prior to any reduction of the nitro group.

| Reagent | Conditions | Product | Selectivity Notes |

| H2, Pd/C | Catalytic hydrogenation | (S)-2-amino-1-(3-aminophenyl)ethanol | Reduces both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Fe, HCl | Acidic reduction | (S)-2-amino-1-(3-aminophenyl)ethanol | Mild method, can be selective in the presence of other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl2 | Mild reduction | (S)-2-amino-1-(3-aminophenyl)ethanol | Can be used in non-aqueous systems. masterorganicchemistry.com |

| NaBH4 | Hydride reduction | No reaction with nitro group | Selectively reduces ketones over nitro groups. |

This table interactively showcases various reagents for the reduction of the nitrophenyl group.

Regioselective and Chemoselective Reactivity Patterns of the Compound

The presence of three distinct functional groups in this compound leads to interesting patterns of regioselectivity and chemoselectivity in its reactions.

Regioselectivity: This refers to the preference for reaction at one position over another. For instance, in electrophilic aromatic substitution reactions, the nitro group directs incoming substituents to the meta positions (C4 and C6) of the phenyl ring.

Chemoselectivity: This is the preferential reaction of one functional group over another.

The reduction of a related compound, 3-nitroacetophenone, demonstrates high chemoselectivity. Using sodium borohydride (B1222165) (NaBH4), the ketone is selectively reduced to an alcohol without affecting the nitro group. chegg.com Conversely, using a metal-acid system like Sn/HCl, the nitro group is selectively reduced to an amine while the ketone remains intact. chegg.com This principle of chemoselectivity is directly applicable to this compound and its derivatives.

In acylation reactions, the amino group is generally more nucleophilic than the hydroxyl group and will react preferentially in the absence of a protecting group.

Selective etherification of the hydroxyl group requires careful choice of reagents and conditions to avoid N-alkylation. google.com

The interplay of these reactivity patterns allows for the strategic and controlled modification of this compound to generate a diverse library of compounds for further investigation.

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms in Asymmetric Synthesis Employing (S)-2-amino-1-(3-nitrophenyl)ethanol or its Derivatives

The elucidation of reaction mechanisms is paramount for optimizing existing synthetic protocols and designing novel, more efficient catalysts. For derivatives of this compound, which function as chiral ligands, auxiliaries, or organocatalysts, mechanistic studies focus on identifying the key transition states that determine the stereoselectivity of a reaction.

In many catalytic applications, the amino alcohol moiety is crucial for forming a rigid and well-defined chiral environment around a metal center or for activating substrates through dual functionalization. For instance, when used as a ligand in transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation, the mechanism typically involves the formation of a metal hydride intermediate. The chiral ligand, derived from the amino alcohol, controls the facial selectivity of hydride transfer from the metal to a prochiral substrate, like a ketone. The mechanism proceeds through a coordinated, cyclic transition state where the substrate's orientation is fixed by interactions with the chiral ligand, minimizing steric repulsion and maximizing stabilizing electronic interactions.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. For analogous bifunctional thiourea catalysts featuring an amino alcohol backbone, calculations have revealed a dual hydrogen-bonding mechanism. The catalyst's hydroxyl group can interact with one reactant while the thiourea moiety interacts with the other, bringing them together in a specific orientation within a highly organized transition state. mdpi.com This bifunctional activation lowers the activation energy of the desired pathway while simultaneously creating a chiral pocket that dictates the stereochemical outcome. For a catalyst derived from this compound, a similar bifunctional activation is plausible, where the amino and hydroxyl groups cooperatively bind and orient the substrates.

A generalized catalytic cycle for a reaction organocatalyzed by a derivative of this compound might involve:

Catalyst-Substrate Complexation: Initial formation of a complex between the catalyst and one or both substrates through hydrogen bonding or other non-covalent interactions.

Stereo-determining Transition State: The reactants approach each other within the chiral environment of the catalyst, proceeding through the lowest energy, diastereomeric transition state. The structure of this transition state is the cornerstone of enantioselectivity.

Product Formation and Catalyst Regeneration: Following bond formation, the product dissociates from the catalyst, allowing the catalyst to enter a new cycle.

Stereocontrol Elements and Factors Influencing Enantioselectivity in Catalytic Systems

The degree of enantioselectivity achieved in an asymmetric reaction is a direct consequence of the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Several interconnected factors influence this energy gap in systems utilizing catalysts derived from this compound.

Structural Elements of the Catalyst:

The Chiral Backbone: The inherent (1S) configuration of the amino alcohol provides the fundamental chiral scaffold.

Functional Groups: The hydroxyl (-OH) and amino (-NH2) groups are key stereocontrol elements. They can act as hydrogen-bond donors, Lewis basic sites for coordination to metal centers, or nucleophilic/acidic centers for covalent catalysis (e.g., enamine formation). The relative cis-orientation of these groups in derivatives like oxazolidinones creates a predictable and rigid conformational bias.

The 3-Nitrophenyl Group: This aromatic substituent provides steric bulk, which helps to define the shape of the catalytic pocket and create effective facial discrimination of the substrate. Furthermore, its electron-withdrawing nature can modulate the electronic properties (e.g., pKa) of the hydroxyl and amino groups, influencing their catalytic activity.

Reaction Parameters: The enantiomeric excess (e.e.) of a reaction is often highly sensitive to the conditions under which it is performed. Key parameters include:

Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the selectivity is dependent on the difference in Gibbs free energy of activation (ΔΔG‡), and the entropic term (-TΔS‡) becomes less significant at lower temperatures. As shown in the table below, reducing the temperature in an asymmetric Henry reaction catalyzed by a related bis(β-amino alcohol)-copper complex significantly improved the enantiomeric excess.

Solvent: The polarity and hydrogen-bonding capability of the solvent can have a profound effect. Solvents can compete for hydrogen bonding with the catalyst or substrate, potentially disrupting the organization of the transition state and lowering enantioselectivity. Non-polar, aprotic solvents often favor highly ordered, hydrogen-bonded transition states, leading to higher e.e. values.

Additives: The presence of additives, such as Lewis acids or bases, can co-catalyze the reaction or modify the active catalyst, thereby influencing its selectivity.

The following table illustrates the typical influence of temperature and solvent on the enantioselectivity of an asymmetric Henry reaction, a reaction class relevant to amino alcohol catalysis.

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | L-Cu(OAc)₂ | Methanol (B129727) | 25 | 88 | 85.3 |

| 2 | L-Cu(OAc)₂ | Ethanol (B145695) | 25 | 99 | 88.1 |

| 3 | L-Cu(OAc)₂ | Isopropanol | 25 | 80 | 86.6 |

| 4 | L-Cu(OAc)₂ | THF | 25 | 79 | 68.3 |

| 5 | L-Cu(OAc)₂ | Ethanol | 25 | 99 | 88.1 |

| 6 | L-Cu(OAc)₂ | Ethanol | 10 | 87 | 90.4 |

Data adapted from a study on a related asymmetric Henry reaction catalyzed by an in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ complex, demonstrating general principles of parameter influence. nih.gov

Role of Non-Covalent Interactions and Conformational Analysis in Stereochemical Induction

While steric hindrance has traditionally been invoked to explain stereoselectivity, it is now widely recognized that attractive, non-covalent interactions are the dominant forces in stabilizing the favored transition state. nih.govnih.gov These interactions, though individually weak (typically 0.5–3 kcal/mol), act cooperatively to create a significant energy preference for one stereochemical pathway. nih.gov

In catalytic systems involving this compound derivatives, the key non-covalent interactions include:

Hydrogen Bonding: This is often the most critical interaction. The -OH and -NH groups of the catalyst are excellent hydrogen-bond donors. They can form single or dual hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) on the substrate(s), locking them into a specific conformation. For example, in an aldol (B89426) reaction, the catalyst could simultaneously activate the carbonyl acceptor through a hydrogen bond to its oxygen and orient the enolate nucleophile. researchgate.net

π-π Stacking: The 3-nitrophenyl group of the catalyst can engage in π-π stacking interactions with aromatic rings on the substrate. The electron-deficient nature of the nitrophenyl ring makes it an effective partner for interactions with electron-rich aromatic substrates.

Cation-π Interactions: If the reaction mechanism involves the formation of a cationic intermediate or a polarized transition state with cationic character, the π-system of the catalyst's phenyl ring can act as a weak nucleophile to stabilize the positive charge. nih.gov

Conformational analysis, through both computational modeling and spectroscopic methods (e.g., NMR), is essential to understand how these forces translate into stereochemical control. By calculating the energies of various catalyst-substrate conformers and the transition states they lead to, researchers can build a compelling model for stereoinduction. These models often reveal that the most stable ground-state complex does not necessarily lead to the major product; rather, it is the stability of the transition state that is decisive. The role of the catalyst is to lower the energy of the transition state for the desired enantiomer more than it lowers the energy for the undesired one. nih.gov This is achieved by optimizing the network of stabilizing non-covalent interactions in the favored transition state geometry.

Advanced Analytical Techniques for Research on S 2 Amino 1 3 Nitrophenyl Ethanol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). The separation of (S)-2-amino-1-(3-nitrophenyl)ethanol and its corresponding (R)-enantiomer is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the two enantiomers.

Research Findings:

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including β-amino alcohols. phenomenex.comresearchgate.net The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. csfarmacie.cz For amino alcohols, the amino and hydroxyl groups are key interaction sites.

Normal-Phase HPLC: Typically employs a non-polar mobile phase, such as hexane, with a polar modifier like ethanol (B145695) or isopropanol. chromatographyonline.comyakhak.org This mode often enhances hydrogen bonding interactions with the CSP.

Reversed-Phase HPLC: Utilizes a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with acidic or basic additives to improve peak shape and resolution. chromatographyonline.com

To enhance detection and separation, derivatization of the amino group with a chromophoric or fluorophoric tag is a common strategy, although direct analysis is often preferred to avoid additional reaction steps. yakhak.org

Table 1: Typical Chiral HPLC Conditions for the Analysis of β-Amino Alcohols

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase (Normal) | Hexane/Ethanol or Hexane/Isopropanol mixtures |

| Mobile Phase (Reversed) | Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, DEA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (typically around 254 nm due to the nitrophenyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are fundamental for confirming the molecular structure and can provide insights into its stereochemistry.

Research Findings:

While the specific ¹H and ¹³C NMR spectra for this compound are not widely published, data for the closely related analogue, 2-nitro-1-(3-nitrophenyl)ethanol, offers significant insight. The substitution of the amino group with a nitro group has a predictable effect on the chemical shifts of nearby protons and carbons.

Table 2: ¹H and ¹³C NMR Spectral Data for 2-nitro-1-(3-nitrophenyl)ethanol

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

|---|---|---|

| CH(OH) | 5.61-5.64 (m, 1H) | 69.84 |

| CH₂(NO₂) | 4.49-4.71 (m, 2H) | 80.71 |

| Aromatic CH | 8.31 (s, 1H) | 121.14 |

| Aromatic CH | 8.19 (d, J=8 Hz, 1H) | 123.77 |

| Aromatic CH | 7.79 (d, J=8 Hz, 1H) | 130.14 |

| Aromatic CH | 7.61 (t, J=8 Hz, 1H) | 132.15 |

| Aromatic C-NO₂ | - | 148.45 |

| Aromatic C-CH(OH) | - | 140.35 |

Data sourced from a supplementary information file from the Royal Society of Chemistry. rsc.org

For this compound, the protons of the CH₂ group adjacent to the amino group would be expected to appear at a higher field (lower ppm) compared to the CH₂ group next to the nitro group in the analogue, due to the electron-donating nature of the amino group versus the electron-withdrawing nature of the nitro group. Similarly, the benzylic proton (CH-OH) and the aromatic protons would also experience shifts.

To determine the absolute configuration using NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. nih.gov These agents react with or form diastereomeric complexes with the enantiomers, leading to distinguishable signals in the NMR spectrum.

Mass Spectrometry for Mechanistic Pathway Analysis and Derivatization Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Research Findings:

In the context of this compound, mass spectrometry is crucial for monitoring its synthesis and characterizing any derivatives. The fragmentation of β-amino alcohols in a mass spectrometer typically proceeds through two main pathways:

Alpha-cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion. For 2-amino-1-phenylethanol (B123470) derivatives, a characteristic fragment ion is often observed at m/z 30 (CH₂=NH₂⁺). nist.gov

Dehydration: The loss of a water molecule from the molecular ion is another common fragmentation pathway for alcohols. nist.gov

The presence of the nitrophenyl group will significantly influence the fragmentation pattern, potentially leading to characteristic fragments corresponding to the loss of NO₂ or other related moieties. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the molecular ion and its fragments, further confirming the structure.

Table 4: Predicted Key Mass Spectrometric Fragments for 2-amino-1-(3-nitrophenyl)ethanol

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 182 | [M]⁺ | Molecular Ion |

| 165 | [M - NH₃]⁺ | Loss of ammonia |

| 164 | [M - H₂O]⁺ | Dehydration |

| 152 | [M - CH₂NH₂]⁺ | Alpha-cleavage |

| 136 | [M - NO₂]⁺ | Loss of nitro group |

| 106 | [C₇H₆O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

These are predicted fragments based on the general fragmentation patterns of amino alcohols and aromatic nitro compounds.

By using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), mass spectrometry can be coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures in real-time, providing valuable insights into reaction kinetics and the formation of intermediates and byproducts during the synthesis of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. A typical study would involve calculations using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of (S)-2-amino-1-(3-nitrophenyl)ethanol. These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The electronic structure analysis would provide information on the distribution of electron density, which is key to understanding the molecule's polarity and reactivity. While specific data for the target molecule is unavailable, such calculations are routinely performed for similar compounds to elucidate their fundamental properties. gla.ac.uk

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net For this compound, FMO analysis would reveal the energies of the HOMO and LUMO and their spatial distribution. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. evitachem.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. evitachem.com A smaller HOMO-LUMO gap generally implies higher reactivity. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Structural Confirmation and Research

Computational methods can predict various spectroscopic properties, which are invaluable for structural elucidation and comparison with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This helps in understanding the electronic structure and identifying the chromophores within the molecule.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. This is useful for identifying the functional groups present in the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These predicted shifts can be compared with experimental NMR data to confirm the structure of the synthesized compound.

Conformational Analysis and Energy Barriers of Rotational Isomers

The presence of rotatable single bonds in this compound allows it to exist in various conformations, or rotational isomers (rotamers). Conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations and the energy required to interconvert between them is crucial for predicting the molecule's shape and how it might interact with other molecules, such as enzymes or catalysts.

Molecular Modeling and Simulation Studies of Substrate-Catalyst Interactions in Asymmetric Reactions

This compound is a chiral amino alcohol, a class of compounds often used as ligands or chiral auxiliaries in asymmetric catalysis. Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, can be employed to study the interactions between this molecule (or a catalyst derived from it) and a substrate in an asymmetric reaction. These studies can elucidate the origin of enantioselectivity by identifying the key non-covalent interactions (e.g., hydrogen bonds, steric hindrance) in the transition state that favor the formation of one enantiomer over the other. Such insights are instrumental in the rational design of new and more efficient catalysts for asymmetric synthesis.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes to (S)-2-amino-1-(3-nitrophenyl)ethanol

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient chemical processes. The concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product, is a central tenet of green chemistry. jocpr.comprimescholars.comnih.govwikipedia.org Future research on the synthesis of this compound will undoubtedly prioritize methodologies that maximize atom economy and minimize waste.

Current research trajectories are increasingly focused on biocatalytic and chemoenzymatic approaches to the synthesis of chiral alcohols and amino acids. nih.govnih.govnih.gov These methods offer significant advantages over traditional chemical syntheses, including high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov For instance, the enantioselective reduction of a corresponding α-amino ketone precursor using engineered enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), represents a promising sustainable route. nih.govnih.gov The use of whole-cell biocatalysts, which can regenerate necessary cofactors like NADH or NADPH in situ, further enhances the sustainability of such processes. mdpi.com

Future investigations could explore the identification or engineering of novel enzymes with high specificity for the precursor of this compound. Directed evolution and protein engineering techniques can be employed to tailor enzymes with enhanced activity, stability, and selectivity, making the biocatalytic process more economically viable. nih.gov

Another avenue for improving sustainability is the application of catalytic hydrogenation with heterogeneous catalysts, which can often be recovered and reused, thereby reducing waste. jocpr.com While catalytic reduction of aromatic nitro compounds is a well-established field, achieving high selectivity for the desired product while minimizing byproducts remains a challenge that warrants further investigation. mdpi.com

The table below outlines potential sustainable synthetic strategies and the associated research challenges.

| Synthetic Strategy | Key Features | Research Challenges |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Identification/engineering of specific enzymes, optimization of reaction conditions, substrate solubility. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of biocatalysis. nih.govresearchgate.net | Compatibility of chemical and enzymatic steps, purification of intermediates. |

| Asymmetric Transfer Hydrogenation | Utilizes a chiral catalyst to transfer hydrogen from a simple donor molecule. wikipedia.orgacs.org | Development of highly active and selective catalysts, cost of chiral ligands. |

| Catalytic Hydrogenation | High atom economy, potential for catalyst recycling. jocpr.com | Catalyst poisoning, selectivity control in the presence of multiple reducible groups. |

Exploration of Novel Catalytic Applications and Ligand Designs Utilizing its Scaffold

The 1,2-amino alcohol motif is a privileged structure in asymmetric catalysis, frequently serving as a chiral auxiliary or ligand for a variety of metal-catalyzed transformations. westlake.edu.cn The scaffold of this compound, with its distinct stereochemistry and functional groups, is a promising candidate for the development of novel chiral ligands.

Future research in this area could focus on the synthesis of a library of ligands derived from this compound. The amino and hydroxyl groups provide convenient handles for modification, allowing for the introduction of various coordinating moieties, such as phosphines, N-heterocyclic carbenes (NHCs), or other Lewis basic groups. The electronic properties of the ligand can be fine-tuned by derivatizing the nitrophenyl ring.

These newly designed ligands could be screened for their efficacy in a range of asymmetric catalytic reactions, including:

Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium-diamine and rhodium-diamine complexes are known to be effective catalysts for the asymmetric hydrogenation of ketones and imines. wikipedia.orgacs.org Ligands derived from this compound could offer unique steric and electronic properties for these transformations.

Asymmetric C-C Bond Forming Reactions: Chiral ligands are crucial for enantioselective aldol (B89426) reactions, Michael additions, and allylic alkylations. nih.gov The development of ligands based on the target compound could lead to new catalytic systems with improved selectivity and substrate scope.

Asymmetric Epoxidation and Dihydroxylation: The synthesis of chiral epoxides and diols are important transformations in organic synthesis. Novel ligands could be developed to enhance the performance of existing catalytic systems for these reactions.

The table below summarizes potential catalytic applications and the corresponding ligand design considerations.

| Catalytic Application | Ligand Design Considerations |

| Asymmetric Hydrogenation | Bidentate or pincer-type ligands with N- and O-coordinating atoms. |

| Asymmetric C-C Bond Formation | Ligands that can form well-defined chiral pockets around the metal center. |

| Asymmetric Oxidation Reactions | Ligands that are stable under oxidative conditions and can effectively control the stereochemical outcome. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Continuous Production

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and scalable processes. nih.goveuropa.eu Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactions. europa.eumdpi.comnih.gov

Future research should explore the integration of the synthesis of this compound into a continuous flow platform. This could involve the development of a multi-step flow process, potentially combining chemical and enzymatic transformations in a sequential manner. nih.gov For example, the catalytic reduction of the precursor ketone could be performed in a packed-bed reactor containing an immobilized catalyst, followed by in-line purification and subsequent reaction steps.

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed to rapidly screen and optimize reaction conditions, as well as to synthesize a library of derivatives for biological evaluation. This approach would significantly accelerate the research and development process.

The table below highlights the benefits of integrating flow chemistry for the production of this compound.

| Benefit of Flow Chemistry | Implication for Production |

| Enhanced Safety | Safe handling of potentially exothermic nitration or reduction steps. europa.eu |

| Improved Efficiency and Yield | Precise control over temperature, pressure, and residence time leads to higher conversions and selectivity. mdpi.com |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. europa.eu |

| Process Intensification | Reduced reactor volumes and shorter reaction times lead to higher productivity. nih.gov |

Expanding the Scope of Derivatization for New Chemical Entities with Targeted Properties

The functional groups present in this compound—the primary amine, the secondary alcohol, and the nitroaromatic ring—provide a rich platform for chemical modification to generate new chemical entities (NCEs) with targeted biological or material properties.

Future research in this domain should focus on the systematic derivatization of the parent molecule and the evaluation of the resulting compounds in various assays. Key areas of exploration include: